FGFR/VEGFR/PDGFR/FLT3/SRC Inhibitor XL999 is a small molecule inhibitor of numerous tyrosine kinases (TKs) including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), FMS-related tyrosine kinase 3 (FLT3), and SRC, with potential antineoplastic activity. Upon administration, XL999 binds to and inhibits the activity of these TKs, thereby preventing both the activation of downstream signaling pathways and the proliferation of tumor cells overexpressing these TKs. FGFR, VEGFR, PDGFR, FLT-3, and SRC are upregulated in a variety of cancer cell types and play key roles in tumor cell proliferation, angiogenesis, and metastasis.
XL999
CAS No.: 705946-27-6
Cat. No.: VC0548015
Molecular Formula: C26H28FN5O
Molecular Weight: 445.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 705946-27-6 |
---|---|
Molecular Formula | C26H28FN5O |
Molecular Weight | 445.5 g/mol |
IUPAC Name | (3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one |
Standard InChI | InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- |
Standard InChI Key | DMQYDVBIPXAAJA-VHXPQNKSSA-N |
Isomeric SMILES | CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C |
SMILES | CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C |
Canonical SMILES | CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of XL999
Molecular Characteristics
XL999 (CAS 705946-27-6) possesses a molecular formula of and a molecular weight of 445.53 g/mol . The compound exhibits a planar indolin-2-one core substituted with fluorophenyl and methylimidazole groups, conferring stereochemical complexity with one E/Z center . Its achiral structure eliminates concerns about enantiomer-specific activity, simplifying synthesis and quality control .
Table 1: Physicochemical Properties of XL999
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates preclinical in vitro studies, while its stability at -20°C ensures long-term storage viability . The predicted basic pKa (~11.67) suggests favorable protonation under physiological conditions, potentially enhancing target binding .
Pharmacological Profile and Mechanism of Action
Multi-Kinase Inhibition
XL999 inhibits RTKs critical for tumor growth and survival:
-
FGFR1/3: Drivers of cell proliferation in lung and bladder cancers .
-
VEGFR2/KDR: Mediates angiogenesis, promoting tumor vascularization .
-
FLT3/FLT4: Implicated in acute myeloid leukemia (AML) and lymphangiogenesis .
By blocking these kinases, XL999 disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT, inducing cell-cycle arrest and apoptosis . Unlike first-generation TKIs, XL999’s unique mechanism involves a distinct cell-cycle blockade, as evidenced by xenograft models showing broad antitumor activity .
Table 2: Key Pharmacological Targets of XL999
Clinical Development and Trial Data
Phase I Dose-Escalation Study
A 2005 Phase I trial evaluated XL999 in 23 patients with advanced solid tumors . Dose levels ranged from 0.2 to 6.4 mg/kg administered intravenously every two weeks. Key findings included:
-
Maximum Tolerated Dose (MTD): 3.2 mg/kg, established due to dose-limiting toxicities (hypertension, grade 3-4 hepatotoxicity) at 6.4 mg/kg .
-
Efficacy: Partial responses in liver and thyroid cancers (2/22 evaluable patients), minor response in renal cell carcinoma (28% reduction), and stable disease in 4 patients for 3–7 months .
-
Safety Profile: Transient hypertension (resolved within 24 hours) and asymptomatic liver enzyme elevations .
Adverse Events and Management
Common adverse events (AEs) at the MTD included infusion-related hypertension (managed with prophylactic antihypertensives), oral sensitivities, and dizziness . Hepatotoxicity necessitated regular monitoring of liver function tests, though no cumulative toxicity was observed .
Future Directions and Challenges
While Phase I data are promising, XL999 faces challenges common to multi-targeted TKIs, including off-target effects and variable pharmacokinetics. Planned Phase II trials will evaluate its efficacy in FLT3-mutant AML and FGFR-driven solid tumors . Combination strategies with immune checkpoint inhibitors or chemotherapy may enhance therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume